D-Mannitol-2-13C

Description

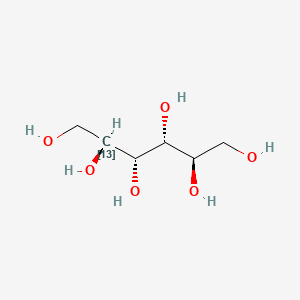

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZRXDASGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745690 | |

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-69-0 | |

| Record name | D-(2-~13~C)-arabino-Hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals

Introduction

D-Mannitol-2-13C is a stable, non-radioactive, isotopically labeled form of D-mannitol, a six-carbon sugar alcohol. In this molecule, the carbon atom at the second position is replaced with a heavy isotope of carbon, 13C. This isotopic labeling makes this compound an invaluable tool in metabolic research and drug development, primarily serving as a tracer to elucidate metabolic pathways and quantify fluxes. Its use circumvents the challenges associated with radioactive isotopes and provides a clearer window into complex biological systems. This guide provides a comprehensive overview of this compound, including its properties, applications, experimental protocols, and its role in cellular signaling.

Core Properties and Data

This compound is a white, solid crystalline powder. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₅¹³CH₁₄O₆ | |

| Molecular Weight | 183.16 g/mol | |

| CAS Number | 287100-69-0 | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Melting Point | 167-170 °C | [1] |

| Form | Solid | |

| Solubility | Water | [2] |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope tracer in metabolic studies. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules and other compounds to serve as tracers for quantification during the drug development process.[3]

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a 13C-labeled substrate, such as this compound, into a biological system, researchers can track the incorporation and transformation of the labeled carbon through various metabolic pathways. The distribution of 13C in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used in computational models to estimate the flux through different pathways. This approach provides a detailed snapshot of cellular metabolism under specific conditions, which is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.

Intestinal Permeability Assays

D-Mannitol, along with other sugars like lactulose, is used to assess intestinal permeability, often referred to as "leaky gut." The principle is that small molecules like mannitol are readily absorbed by healthy intestinal epithelium, while larger molecules like lactulose are not. The ratio of these sugars in the urine after oral administration provides a measure of intestinal barrier function. A significant challenge with using naturally abundant (¹²C) mannitol is the potential for contamination from dietary sources, which can lead to inaccurate baseline measurements.[1][4][5] this compound offers a superior alternative as it can be distinguished from endogenous and dietary ¹²C-mannitol by mass spectrometry, thereby providing a much cleaner and more accurate assessment of intestinal permeability.[1][4][5]

Experimental Protocols

General Workflow for a 13C-Metabolic Flux Analysis (MFA) Experiment

This protocol outlines the general steps for conducting a 13C-MFA experiment. While this is a generalized workflow, specific parameters would need to be optimized for the biological system and research question at hand.

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Protocol for Intestinal Permeability Assay using this compound

This protocol is adapted from studies demonstrating the use of 13C-labeled mannitol for assessing intestinal permeability.[1][4][5]

Materials:

-

This compound

-

Lactulose

-

Deionized water

-

Urine collection containers

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline urine sample is collected.

-

Test Solution Administration: A solution containing a known amount of this compound and lactulose dissolved in water is consumed by the subject.

-

Urine Collection: All urine is collected over a specified period, typically 5-6 hours.

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is diluted and prepared for analysis.

-

HPLC-MS/MS Analysis: The prepared urine samples are analyzed by HPLC-MS/MS to separate and quantify the concentrations of this compound and lactulose. The mass spectrometer is set to specifically detect the mass-to-charge ratio of the ¹³C-labeled mannitol, distinguishing it from the more abundant ¹²C-mannitol.

-

Data Analysis: The ratio of lactulose to this compound excreted in the urine is calculated. An elevated ratio is indicative of increased intestinal permeability.

Signaling Pathways Influenced by Mannitol

While this compound is primarily used as a metabolic tracer, high concentrations of mannitol, in general, can induce cellular stress and activate specific signaling pathways, particularly those related to apoptosis (programmed cell death). It is important to note that these effects are primarily due to the osmotic stress induced by high concentrations of mannitol and are not specific to the isotopically labeled form.

Mannitol-Induced Apoptosis in Endothelial Cells

Studies have shown that exposure of endothelial cells to hypertonic mannitol can trigger apoptosis.[3][6][7] This process involves the activation of several signaling cascades.

Caption: Signaling pathway of hypertonic mannitol-induced apoptosis in endothelial cells.

The key events in this pathway include:

-

Activation of Tyrosine and Stress Kinases: Hypertonic mannitol activates tyrosine kinases and stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[6]

-

Phosphorylation of Focal Adhesion Proteins: This leads to the phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell adhesion and signaling.[6]

-

Increased Intracellular Calcium: Mannitol exposure also causes a dose-dependent increase in intracellular free calcium.[6]

-

Induction of Apoptosis: These signaling events converge to alter gene transcription and ultimately induce apoptosis. The process is attenuated by inhibitors of transcription, translation, tyrosine kinases, and by chelating intracellular calcium.[6]

Mannitol and NF-κB Signaling in Nephroprotection

In a different context, mannitol has been shown to have protective effects in the kidneys, particularly against cisplatin-induced apoptosis. This protection is mediated through the activation of the A1 adenosine receptor (A1R) and the NF-κB signaling pathway. Mannitol induces an increase in A1R expression in renal proximal tubular cells via NF-κB.

Caption: Mannitol-induced nephroprotective signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application in 13C-Metabolic Flux Analysis provides unparalleled insight into the intricate workings of cellular metabolism. Furthermore, its use in intestinal permeability assays offers a more accurate and reliable diagnostic method. While the direct signaling effects of this compound at tracer concentrations are likely negligible, understanding the broader cellular responses to mannitol, particularly at higher concentrations, provides valuable context for its use in biological systems. The methodologies and pathways detailed in this guide serve as a foundational resource for harnessing the full potential of this important isotopically labeled compound.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. A graph-based approach to analyze flux-balanced pathways in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

Synthesis of ¹³C Labeled D-Mannitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C labeled D-Mannitol, a crucial tool in metabolic research and drug development. The guide details the primary synthetic routes, including chemical hydrogenation and enzymatic conversion, with a focus on adapting these methods for isotopic labeling. It offers detailed experimental protocols, quantitative data for comparison, and visualizations of relevant pathways and workflows to aid in the practical application of this knowledge.

Introduction

D-Mannitol, a sugar alcohol, plays a significant role in various biological processes and is utilized in the food and pharmaceutical industries. The incorporation of a stable isotope like Carbon-13 (¹³C) into the D-Mannitol structure allows researchers to trace its metabolic fate in biological systems with high precision using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide explores the key methodologies for preparing ¹³C labeled D-Mannitol, providing researchers with the necessary information to synthesize or select the appropriate labeled compound for their studies.

Synthetic Routes and Quantitative Data

The synthesis of ¹³C labeled D-Mannitol can be broadly categorized into two main approaches: chemical synthesis and enzymatic/microbial synthesis. The choice of method often depends on the desired labeling pattern, required purity, and scalability.

Chemical Synthesis: Catalytic Hydrogenation of ¹³C Labeled Fructose

Catalytic hydrogenation of D-fructose is a common method for producing D-mannitol. To synthesize ¹³C labeled D-Mannitol, ¹³C labeled D-fructose is used as the starting material. The primary challenge in this method is to control the stereoselectivity of the hydrogenation to favor the formation of D-mannitol over its epimer, D-sorbitol.

Table 1: Comparison of Catalysts for the Hydrogenation of D-Fructose to D-Mannitol

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | D-Mannitol Selectivity (%) | D-Fructose Conversion (%) | Reference |

| Raney Nickel | - | 100-150 | 100-150 | Water | ~50 | High | [1] |

| Ruthenium (Ru) | Carbon | - | - | Water | ~50 | High | [2] |

| Copper (Cu) | SiO₂ | 100 | 20-40 | Ethanol/Water (70:30) | 78-80 | ~100 | [2] |

| Copper (Cu) | ZnO/Al₂O₃ | - | - | Water | ~66 | High | [2] |

Note: The data presented is for the synthesis of unlabeled D-Mannitol but is expected to be comparable for the ¹³C labeled counterpart.

Enzymatic and Microbial Synthesis

Enzymatic and microbial methods offer high specificity and can be advantageous for producing specifically labeled D-Mannitol. These methods typically involve the use of enzymes like mannitol dehydrogenase or whole-cell fermentation.

Table 2: Enzymatic and Microbial Synthesis of D-Mannitol

| Method | Starting Material | Key Enzyme(s) | Organism/System | Yield/Productivity | Reference |

| Enzymatic | ¹³C D-Fructose | Mannitol Dehydrogenase (MDH) | Recombinant E. coli | High conversion | [3] |

| Microbial | ¹³C D-Glucose | Mannitol-1-phosphate dehydrogenase, Mannitol-1-phosphatase | Engineered Synechococcus elongatus PCC 7942 | - | [4] |

| Microbial | ¹³C D-Glucose | Novel pathway involving Fructose-6-Phosphate Phosphatase | Starmerella bombicola | - | [5] |

Experimental Protocols

Protocol for Catalytic Hydrogenation of [U-¹³C₆]-D-Fructose

This protocol is adapted from the selective liquid-phase hydrogenation of D-fructose over a copper-supported catalyst[2].

Materials:

-

[U-¹³C₆]-D-Fructose (or other desired labeling pattern)

-

Cu/SiO₂ catalyst

-

Ethanol (reagent grade)

-

Deionized water

-

Hydrogen gas (high purity)

-

Nitrogen gas (high purity)

-

500 cm³ stainless steel autoclave

Procedure:

-

Catalyst Activation: Activate the Cu/SiO₂ catalyst (0.5 g) ex-situ in a hydrogen flow (60 cm³/min) for 2 hours at 523–573 K.

-

Reactor Setup: Transfer the reduced catalyst under an inert nitrogen atmosphere to the high-pressure reactor containing a solution of [U-¹³C₆]-D-fructose (e.g., 0.22 M) in 150 cm³ of an ethanol/water mixture (70:30 vol.).

-

Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 20–40 bar and heat to 373 K (100 °C). Maintain the reaction for 6 hours with vigorous stirring.

-

Work-up and Purification: After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting solution contains ¹³C labeled D-mannitol and D-sorbitol.

-

Purification: The ¹³C labeled D-mannitol can be purified from the product mixture by fractional crystallization or chromatography. The purity can be assessed by HPLC and the isotopic enrichment can be determined by mass spectrometry or NMR.

Protocol for Enzymatic Synthesis of ¹³C Labeled D-Mannitol

This protocol is based on the use of mannitol dehydrogenase for the conversion of D-fructose to D-mannitol[3].

Materials:

-

¹³C Labeled D-Fructose (e.g., [1-¹³C]-D-Fructose)

-

Recombinant Mannitol Dehydrogenase (MDH)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

¹³C Labeled D-Glucose (as the co-substrate for regeneration)

-

NAD⁺/NADH

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Bioreactor with pH control

Procedure:

-

Enzyme Preparation: Use whole cells of E. coli co-expressing hyperthermophilic MDH and GDH.

-

Reaction Setup: In a temperature-controlled bioreactor (e.g., 70 °C), prepare a solution of ¹³C labeled D-fructose and ¹³C labeled D-glucose in the reaction buffer.

-

Enzymatic Conversion: Add the whole-cell biocatalyst to the reaction mixture. The MDH will convert ¹³C D-fructose to ¹³C D-mannitol, while the GDH will oxidize ¹³C D-glucose to ¹³C D-gluconate, regenerating the NADH required by the MDH.

-

Monitoring and Control: Monitor the progress of the reaction by measuring the consumption of fructose and the production of mannitol using HPLC. Maintain the pH of the reaction at 7.0 by the addition of a base (e.g., 2 M NaOH).

-

Purification: Once the reaction is complete, separate the cells by centrifugation or filtration. The ¹³C labeled D-mannitol can be purified from the supernatant using chromatographic techniques.

Signaling Pathways and Experimental Workflows

While ¹³C labeled D-Mannitol is primarily a metabolic tracer and not a signaling molecule itself, it is instrumental in elucidating metabolic pathways. One such pathway is the microbial metabolism of mannitol.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Rapid Production of High-Titer d-Mannitol and Gluconate Catalyzed by a Combination of Whole-Cell and an Enzyme at High Temperatures - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Mannitol-2-¹³C: Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of D-Mannitol-2-¹³C, an isotopically labeled form of the sugar alcohol D-Mannitol. The incorporation of a stable heavy carbon isotope at the C-2 position makes it an invaluable tool in metabolic research, drug development, and advanced analytical techniques.

Molecular Structure and Identification

D-Mannitol-2-¹³C is D-Mannitol enriched with a carbon-13 isotope at the second carbon position. This specific labeling does not alter the chemical properties of the molecule but provides a distinct mass signature for analytical detection.

1.1 Chemical Identifiers The unique isotopic label is reflected in its chemical identifiers, which are crucial for database searches and material procurement.

| Identifier | Value |

| IUPAC Name | (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol-2-¹³C |

| CAS Number | 287100-69-0[1][2][3][4] |

| Linear Formula | HOCH₂[CH(OH)]₃¹³CH(OH)CH₂OH[1] |

| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[1] |

| InChI | 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1[1] |

| InChI Key | FBPFZTCFMRRESA-ZRXDASGMSA-N[1] |

1.2 Stereochemistry: Fischer Projection

As an acyclic sugar alcohol, the stereochemistry of D-Mannitol is best represented by a Fischer projection. The molecule does not cyclize, and therefore, a Haworth projection is not applicable. The ¹³C label is located at the C-2 position.

Caption: Fischer projection of D-Mannitol-2-¹³C.

Physicochemical and Spectroscopic Data

The quantitative properties of D-Mannitol-2-¹³C are summarized below. These data are essential for experimental design and interpretation.

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [1][4] |

| Form | Solid | [1][5] |

| Melting Point | 167-170 °C (lit.) | [1][3][5] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Mass Shift | M+1 | [1] |

| Optical Activity | [α]25/D +141°, c = 0.4 in acidified ammonium molybdate | [1][5] |

Applications in Research and Development

The primary utility of D-Mannitol-2-¹³C stems from its nature as a stable isotope-labeled compound. It serves as a powerful tracer and internal standard in various scientific disciplines.[2][3]

-

Metabolic Flux Analysis (MFA): In organisms that metabolize mannitol, the ¹³C label can be traced through metabolic pathways to elucidate network fluxes and enzyme activities.

-

Therapeutic Drug Monitoring (TDM): Used as an internal standard for quantitative analysis of unlabeled mannitol in clinical samples via mass spectrometry.

-

Drug Development: Stable isotopes are incorporated into drug molecules to act as tracers for quantifying the drug's presence and metabolism during development.[2][3][6]

The diagram below illustrates a generalized workflow for a tracer experiment using D-Mannitol-2-¹³C.

Caption: Generalized workflow for a metabolic tracer experiment.

Experimental Protocols

4.1 Protocol: Analysis by Mass Spectrometry

This protocol outlines the general steps for using D-Mannitol-2-¹³C as an internal standard for the quantification of unlabeled D-Mannitol in a biological matrix.

-

Standard Preparation: Prepare a stock solution of D-Mannitol-2-¹³C of known concentration in a suitable solvent (e.g., water or methanol).

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To 100 µL of the sample, add a precise volume of the D-Mannitol-2-¹³C internal standard stock solution.

-

Perform a protein precipitation step by adding 400 µL of ice-cold methanol.

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use an appropriate chromatography method (e.g., HILIC) to achieve separation.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-Mannitol and D-Mannitol-2-¹³C (which will have a mass shift of M+1).[1]

-

-

Quantification: Construct a calibration curve using known concentrations of unlabeled D-Mannitol spiked with the internal standard. Calculate the concentration of D-Mannitol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

4.2 Protocol: Analysis by ¹³C NMR Spectroscopy

This protocol provides a general method for confirming the position of the isotopic label.

-

Sample Preparation: Dissolve 5-10 mg of D-Mannitol-2-¹³C in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to the D₂O lock frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program such as zgpg30 can be used.

-

Set the spectral width to cover the expected chemical shift range for sugar alcohols (approx. 50-90 ppm).

-

The ¹³C signal corresponding to the C-2 position will show a significantly enhanced intensity compared to the other carbon signals, which will appear at natural abundance (~1.1%).[7]

-

For unlabeled D-Mannitol in D₂O, the expected chemical shifts are approximately 65.94, 71.94, and 73.50 ppm.[8] The labeled C-2 carbon signal will be one of these, exhibiting massive enhancement.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The large, sharp signal will confirm the position and high isotopic purity of the ¹³C label.

References

- 1. D -Mannitol-2-13C 13C 99atom 287100-69-0 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]

- 4. clearsynth.com [clearsynth.com]

- 5. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]

- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isotopic Tracer D-Mannitol-2-13C: A Technical Guide to its Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, D-Mannitol-2-13C has emerged as a versatile tracer with significant applications in studying carbohydrate metabolism, microbial metabolic engineering, and assessing intestinal permeability. Its single 13C label at the C2 position provides a distinct mass shift, allowing for precise tracking and quantification by mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and experimental workflows.

Core Applications of this compound

The unique biochemical properties of D-mannitol, a six-carbon sugar alcohol, coupled with the precision of 13C labeling, underpin its utility in two primary areas of metabolic research: as a tracer for metabolic flux analysis and as a biomarker for intestinal permeability.

Metabolic Flux Analysis in Microbial Systems

This compound serves as an excellent tracer for dissecting central carbon metabolism in various microorganisms. By introducing this labeled substrate, researchers can track the flow of the 13C isotope through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This provides quantitative insights into the relative activities of these pathways under different genetic or environmental conditions.

The following table summarizes representative data from a study investigating the incorporation of 13C from a labeled precursor into mannitol and other central metabolites in the coccolithophorid alga Emiliania huxleyi. While the initial tracer in this specific experiment was H¹³CO₃⁻, the data illustrates the quantification of 13C enrichment in mannitol and its downstream metabolites, a process that is directly applicable to studies using this compound as the starting tracer.

| Metabolite | Time (minutes) | 13C Isotope Enrichment (%) | Net 13C Incorporation (nmol) |

| Mannitol | 1 | 5.2 ± 0.8 | 0.8 ± 0.1 |

| 2 | 9.8 ± 1.5 | 1.5 ± 0.2 | |

| 5 | 21.5 ± 3.2 | 3.3 ± 0.5 | |

| 10 | 38.9 ± 5.8 | 6.0 ± 0.9 | |

| Glucose | 1 | 1.8 ± 0.3 | 0.05 ± 0.01 |

| 2 | 3.5 ± 0.5 | 0.10 ± 0.02 | |

| 5 | 8.1 ± 1.2 | 0.23 ± 0.03 | |

| 10 | 15.2 ± 2.3 | 0.43 ± 0.06 | |

| Glycine | 1 | 2.5 ± 0.4 | 0.07 ± 0.01 |

| 2 | 4.8 ± 0.7 | 0.14 ± 0.02 | |

| 5 | 11.0 ± 1.7 | 0.31 ± 0.05 | |

| 10 | 20.8 ± 3.1 | 0.59 ± 0.09 | |

| Aspartate | 1 | 2.1 ± 0.3 | 0.06 ± 0.01 |

| 2 | 4.0 ± 0.6 | 0.11 ± 0.02 | |

| 5 | 9.2 ± 1.4 | 0.26 ± 0.04 | |

| 10 | 17.5 ± 2.6 | 0.50 ± 0.07 |

Data adapted from a study on Emiliania huxleyi, which demonstrates the principle of tracking 13C incorporation into mannitol and related metabolites[1][2].

This protocol outlines a general procedure for conducting a 13C-MFA experiment in a microbial culture.

1. Experimental Design and Pre-culture:

-

Define the experimental conditions (e.g., genetic strain, growth medium, environmental parameters).

-

Prepare a minimal medium with a known concentration of D-mannitol as the primary carbon source.

-

Inoculate a pre-culture of the microorganism and grow to mid-exponential phase to ensure metabolic steady state.

2. 13C-Labeling Experiment:

-

Inoculate the main cultures with the pre-culture. For the labeled experiment, use a medium containing a specific ratio of unlabeled D-mannitol and this compound (e.g., a 20:80 or 50:50 mixture). A parallel culture with only unlabeled mannitol should be run as a control.

-

Grow the cultures under the defined experimental conditions, monitoring cell growth (e.g., by measuring optical density at 600 nm).

-

Harvest the cells during the exponential growth phase to ensure a metabolic quasi-steady state. Rapidly quench metabolic activity by mixing the cell suspension with a cold saline solution or methanol.

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

3. Metabolite Extraction and Sample Preparation:

-

Extract intracellular metabolites from the cell pellet using a suitable solvent (e.g., a cold mixture of methanol, chloroform, and water).

-

Separate the polar (containing central metabolites) and non-polar phases by centrifugation.

-

Lyophilize the polar extract.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

4. GC-MS Analysis:

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

5. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of 13C.

-

Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions[3][4].

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to D-Mannitol-2-13C as a Stable Isotope Tracer

Introduction to this compound

D-Mannitol is a six-carbon sugar alcohol (polyol) that sees wide use in the food and pharmaceutical industries.[1] As a stable isotope-labeled tracer, this compound incorporates a heavy isotope of carbon (¹³C) at the second carbon position. Stable isotopes are non-radioactive and can be safely used in vivo to trace the metabolic fate of molecules.[2][3] The use of ¹³C-labeled compounds, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolites and the elucidation of pathway activities. This makes this compound a valuable tool in metabolic research, particularly for applications where endogenous or dietary sources of unlabeled mannitol could interfere with measurements.[4][5]

Core Application: Intestinal Permeability Assessment

The primary and most well-documented application of ¹³C-Mannitol is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[6]

The Lactulose/Mannitol (L/M) Ratio Test

The intestinal barrier is a complex layer that controls the passage of substances from the gut lumen into the bloodstream. In a healthy gut, small molecules like mannitol can be absorbed through the cells (transcellular pathway), while larger molecules like lactulose are generally blocked. Increased intestinal permeability allows larger molecules to pass through the junctions between cells (paracellular pathway).[7]

The L/M test measures the urinary excretion of two orally administered, non-metabolized sugars to assess the integrity of this barrier.[8]

-

Mannitol: A small monosaccharide that is readily absorbed transcellularly. Its urinary recovery reflects the total absorptive surface area of the small intestine.[7]

-

Lactulose: A larger disaccharide that is poorly absorbed and is thought to only permeate the barrier paracellularly when tight junctions are compromised.[7]

An elevated ratio of lactulose to mannitol in the urine indicates increased intestinal permeability.[8]

Caption: Permeation pathways of Lactulose and Mannitol.

The Advantage of ¹³C-Mannitol

A significant challenge with the standard L/M test is the potential for baseline contamination from dietary sources of ¹²C-mannitol (the common, unlabeled form).[4][5] This can lead to inaccurate measurements and misinterpretation of the results.

D-Mannitol-2-¹³C overcomes this issue. Since ¹³C is naturally present at only ~1% abundance, the labeled tracer is easily distinguishable from the more common ¹²C-mannitol using tandem mass spectrometry (HPLC-MS/MS).[3][4] This results in a much cleaner and more reliable signal.

Table 1: Comparison of ¹²C-Mannitol vs. ¹³C-Mannitol for Permeability Testing

| Parameter | ¹²C-Mannitol (Standard) | ¹³C-Mannitol (Stable Isotope Tracer) | Advantage of ¹³C-Mannitol |

| Baseline Contamination | High potential from diet, medications, etc.[3][4] | ~20-fold lower baseline contamination.[4][5] | Avoids false positives and erratic excretion data.[4][5] |

| Detection Method | HPLC, Enzymatic Assays, MS | Tandem Mass Spectrometry (HPLC-MS/MS)[6] | High specificity and ability to distinguish from endogenous sources.[6] |

| Accuracy | Can be compromised by dietary intake. | Superior accuracy due to low background signal.[4] | More reliable and reproducible results. |

| Cost | Lower reagent cost. | Higher reagent cost. | N/A |

Experimental Protocol: Intestinal Permeability Assay using ¹³C-Mannitol

This protocol is a synthesized methodology based on established clinical research practices.[4][5]

Caption: Workflow for the ¹³C-Mannitol permeability assay.

Patient Preparation

-

Patients should fast for a minimum of 8 hours (overnight is typical).

-

Water intake is permitted and encouraged to ensure adequate urine flow.

-

Avoid medications or supplements containing mannitol or lactulose prior to the test.

Test Administration and Sample Collection

-

Baseline Sample: The patient should empty their bladder completely for a pre-dose (baseline) urine sample.

-

Dosing: The patient drinks a solution containing a precise amount of lactulose (e.g., 5-10 g) and ¹³C-Mannitol (e.g., 1-5 g) dissolved in water.

-

Urine Collection: All urine is collected for a specified period, typically 5 to 6 hours after ingesting the sugar solution.[8] No food should be consumed during the collection period, but water intake is continued.

Sample Analysis: HPLC-MS/MS

-

Volume Measurement: Record the total volume of urine collected over the test period.

-

Aliquoting: Take a representative aliquot of the collected urine for analysis.

-

Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the sugars in the urine sample.

-

Mass Spectrometry Detection: Employ tandem mass spectrometry (MS/MS) to specifically detect and quantify the concentrations of lactulose and ¹³C-Mannitol, distinguishing the tracer from any endogenous ¹²C-mannitol.[6]

Data Calculation

-

Concentration: Determine the concentration (e.g., in µg/mL) of lactulose and ¹³C-Mannitol in the urine from the HPLC-MS/MS data.

-

Total Excretion: Calculate the total mass of each sugar excreted:

-

Total Excreted (mg) = Concentration (mg/mL) x Total Urine Volume (mL)

-

-

Percent Recovery: Calculate the percentage of the ingested dose that was recovered in the urine:

-

% Recovery = (Total Excreted / Initial Dose) x 100

-

-

L/M Ratio: Calculate the final diagnostic ratio:

-

Ratio = % Recovery of Lactulose / % Recovery of ¹³C-Mannitol

-

Other Applications and Metabolic Considerations

While intestinal permeability is its primary use, the properties of D-Mannitol inform other research applications.

Metabolic Fate of Mannitol

In mammals, ingested mannitol is poorly absorbed from the alimentary tract and much of it is eliminated unchanged in the urine.[9] The small amount that is absorbed can be partially converted to glycogen in the liver.[9] The metabolic pathway generally involves oxidation to fructose, which can then enter central glycolysis.

Caption: Simplified metabolic pathway of D-Mannitol.

This limited metabolism is key to its utility in the permeability test, as it ensures that what is measured in the urine directly reflects intestinal absorption rather than metabolic breakdown.

Hydroxyl Radical Scavenger

D-Mannitol is a known and specific scavenger of hydroxyl free radicals (•OH), which are highly reactive oxygen species (ROS) that can cause significant oxidative damage to cells.[10][11] This property is utilized in cell biology and toxicology studies to probe the role of •OH radicals in cellular damage or to protect biological systems from oxidative stress.[10][12] In drug development, this characteristic could be relevant when studying compounds that induce oxidative stress or when developing formulations that require protection from free radical damage.

Conclusion

D-Mannitol-2-¹³C is a powerful and precise stable isotope tracer that has significantly improved the reliability of intestinal permeability assessments. By circumventing the issue of baseline contamination inherent with unlabeled mannitol, it provides researchers and clinicians with a superior tool for studying gut barrier function. Its well-defined, limited metabolism and known properties as a hydroxyl radical scavenger further extend its utility as a probe in various areas of biomedical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gdx.net [gdx.net]

- 8. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. D-mannitol, a specific hydroxyl free radical scavenger, reduces the developmental toxicity of hydroxyurea in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mannitol Protects against Oxidation by Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mannitol Protects against Oxidation by Hydroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannitol-2-13C: An In-Depth Technical Guide to Studying Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking and quantification of metabolic pathways. Among these, D-Mannitol-2-13C has emerged as a powerful tracer for elucidating the complexities of carbohydrate metabolism. Its strategic labeling at the C2 position provides a unique window into several key metabolic routes, including glycolysis, the pentose phosphate pathway (PPP), and the mannitol cycle. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, offering detailed experimental protocols, data presentation guidelines, and visualizations of relevant metabolic pathways and workflows.

Core Applications of this compound in Metabolic Research

D-Mannitol, a sugar alcohol, plays diverse roles in various organisms. In fungi and bacteria, it is a key component of the mannitol cycle, involved in redox balance and stress protection. In humans, while not endogenously synthesized, it can be metabolized by gut microbiota and is used clinically as an osmotic diuretic and as a probe for intestinal permeability. The introduction of a 13C label at the second carbon position allows researchers to trace the fate of the mannitol backbone as it is catabolized and integrated into central carbon metabolism.

Key Research Areas:

-

Metabolic Flux Analysis (MFA): this compound is utilized as a tracer in 13C-MFA to quantify the rates (fluxes) of reactions in central carbohydrate metabolism. By analyzing the distribution of the 13C label in downstream metabolites, researchers can gain insights into the relative activities of different pathways.

-

Mannitol Cycle Elucidation: In organisms possessing a mannitol cycle, such as fungi and bacteria, this compound is instrumental in studying the dynamics and regulation of this pathway.

-

Intestinal Permeability Assessment: While not the primary focus of this guide, it is noteworthy that 13C-labeled mannitol is a superior biomarker for measuring intestinal permeability compared to its unlabeled counterpart due to significantly lower baseline contamination.

Signaling Pathways and Metabolic Workflows

Understanding the metabolic fate of this compound requires knowledge of the key pathways it enters. Below are diagrams of the primary metabolic routes involved.

The Mannitol Cycle

The mannitol cycle is a metabolic pathway found in many fungi and some bacteria. It involves the conversion of fructose-6-phosphate to mannitol and back. This cycle is believed to play a role in regenerating NADPH and protecting against oxidative stress.

Experimental Protocols

13C-Metabolic Flux Analysis (MFA) using this compound

This protocol provides a general framework for conducting a 13C-MFA experiment with this compound as a tracer in a eukaryotic cell culture system.

Objective: To quantify the metabolic fluxes through central carbon metabolism.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

This compound (or other specifically labeled D-Mannitol)

-

Syringes and filters for sterile filtration

-

Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

-

Extraction solution (e.g., 75% ethanol, pre-chilled to -20°C)

-

Centrifuge capable of reaching low temperatures

-

Lyophilizer or speed vacuum concentrator

-

GC-MS or LC-MS/MS system

-

Derivatization reagents (for GC-MS analysis)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells under desired experimental conditions to achieve a metabolic steady state.

-

Prepare the labeling medium by supplementing the base medium with this compound at a known concentration. The concentration will depend on the cell type and experimental goals but is typically in the range of physiological concentrations of other carbohydrates.

-

Replace the standard medium with the labeling medium and incubate for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often between 18 and 24 hours.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract intracellular metabolites by resuspending the cell pellet in the cold extraction solution.

-

Separate the cell debris by centrifugation.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts using a lyophilizer or speed vacuum.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS/MS.

-

Acquire mass isotopomer distributions for key metabolites of central carbon metabolism (e.g., amino acids, organic acids, sugar phosphates).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software will then calculate the metabolic flux values that best explain the experimental data.

-

Methodological & Application

Application Notes and Protocols for D-Mannitol-2-13C Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Mannitol-2-13C in animal models for assessing biological barrier permeability and studying cellular metabolism. Detailed protocols for common experimental setups are provided to facilitate study design and execution.

Application Notes

D-Mannitol, a sugar alcohol, is minimally metabolized in mammals, making it an excellent marker for studying the permeability of biological barriers such as the intestinal epithelium and the blood-brain barrier. The use of the stable isotope-labeled this compound offers a significant advantage over its unlabeled counterpart (¹²C-mannitol) by providing a clear and distinct signal in mass spectrometry-based analyses. This eliminates the interference from endogenous or dietary sources of mannitol, thereby increasing the accuracy and sensitivity of permeability and pharmacokinetic studies.[1][2]

Key Applications:

-

Assessment of Intestinal Permeability: this compound is orally administered to animal models, and its subsequent appearance in urine and/or plasma is quantified. An increase in the excretion of this compound is indicative of compromised intestinal barrier function, often associated with gastrointestinal diseases, inflammation, and the effects of drugs or toxins.

-

Evaluation of Blood-Brain Barrier (BBB) Integrity: Following intravenous administration, the concentration of this compound in the brain tissue or cerebrospinal fluid (CSF) is measured. Elevated levels suggest a disruption of the BBB, a hallmark of various neurological disorders and a critical consideration in the delivery of therapeutics to the central nervous system.

-

Metabolic and Signaling Pathway Studies: While primarily used as a permeability marker, studies have shown that D-mannitol can influence cellular signaling. For instance, it has been observed to activate the AMP-activated protein kinase (AMPK) pathway.[3] In endothelial cells, hypertonic mannitol can induce apoptosis through pathways involving tyrosine and stress kinases, as well as intracellular calcium signaling.[4][5]

Advantages of this compound:

-

High Sensitivity and Specificity: The ¹³C label allows for precise detection by mass spectrometry, distinguishing it from endogenous ¹²C-mannitol.[1][2]

-

Reduced Background Interference: Eliminates errors arising from dietary mannitol consumption by the animal models.[1]

-

Non-Radioactive: As a stable isotope, it is safer to handle and does not require specialized facilities for radioactive materials.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving D-mannitol administration in animal models.

Table 1: Pharmacokinetic Parameters of Intravenous [¹³C]Mannitol in Mice

| Parameter | Value (mean ± SD) | Animal Model | Reference |

| Dose | 10 mg/kg | Awake young adult mice | |

| Brain Uptake Clearance (K_in) | 0.146 ± 0.020 µL·min⁻¹·g⁻¹ | Awake young adult mice | |

| Brain Efflux Clearance | 0.881 ± 0.20 µL·min⁻¹·g⁻¹ | Awake young adult mice |

Table 2: Comparison of Urinary Excretion of ¹²C-Mannitol vs. ¹³C-Mannitol in Humans (Illustrative of the advantages applicable to animal models)

| Parameter | ¹²C-Mannitol | ¹³C-Mannitol | Reference |

| Baseline Contamination | ~20-fold higher | Lower | [1][2] |

| 24-hour Cumulative Excretion (after 100 mg oral dose) | 78 mg | 31 mg | [1] |

| Fold Increase from Baseline (0-2h) | 6-fold | 105-fold | [1] |

Experimental Protocols

Protocol 1: Assessment of Intestinal Permeability in Rodents via Oral Gavage

This protocol is adapted from established methods for lactulose/mannitol tests and is optimized for the use of this compound.

Materials:

-

This compound

-

Sterile water or saline for injection

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Microcentrifuge tubes

-

Analytical balance

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize animals to metabolic cages for at least 24 hours before the experiment.

-

Fast animals overnight (8-12 hours) with free access to water to ensure an empty gastrointestinal tract.

-

-

Preparation of this compound Solution:

-

Prepare a sterile solution of this compound in water or saline at a concentration suitable for the animal model (e.g., 50 mg/mL for rats). The exact dose will need to be optimized based on the study objectives.

-

-

Baseline Urine Collection:

-

Collect a baseline urine sample from each animal before the administration of this compound.

-

-

Oral Administration:

-

Administer the this compound solution via oral gavage. A typical dose for rats is 12.5 mg of mannitol.

-

-

Urine Collection:

-

Collect urine over a defined period, typically 4 to 24 hours, using metabolic cages. For studies focusing on small intestinal permeability, a shorter collection period (e.g., 0-4 hours) is often used.

-

-

Sample Processing and Analysis:

-

Centrifuge the collected urine samples to remove any debris.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the total amount of this compound excreted in the urine over the collection period.

-

Express the results as a percentage of the administered dose to determine the extent of intestinal permeability.

-

Protocol 2: Assessment of Blood-Brain Barrier Permeability in Mice via Intravenous Injection

This protocol outlines the procedure for evaluating BBB integrity using intravenously administered this compound.

Materials:

-

This compound

-

Sterile saline for injection

-

Syringes and needles for intravenous injection (e.g., tail vein)

-

Anesthesia (if required)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Brain tissue homogenization equipment

-

LC-MS/MS system

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse if necessary for the injection and blood collection procedures.

-

-

Preparation of this compound Solution:

-

Prepare a sterile solution of this compound in saline at a precise concentration (e.g., for a 10 mg/kg dose in a 25g mouse, a 1 mg/mL solution would require a 0.25 mL injection volume).

-

-

Intravenous Administration:

-

Inject the this compound solution as a bolus into the tail vein.

-

-

Blood and Brain Sample Collection:

-

At predetermined time points (e.g., 5, 15, 30, 60 minutes) after injection, collect blood samples.

-

At the final time point, euthanize the animal and perfuse transcardially with saline to remove blood from the brain vasculature.

-

Excise the brain and collect specific regions of interest.

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue samples.

-

Analyze both plasma and brain homogenates for the concentration of this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the brain uptake clearance (K_in) using appropriate pharmacokinetic modeling, such as the single-time point analysis or a multiple-time point graphical method.

-

Visualizations

Caption: Workflow for Intestinal Permeability Assay.

Caption: D-Mannitol Associated Signaling Pathways.

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Mannitol-2-13C Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannitol-2-13C is a stable isotope-labeled form of D-mannitol, a six-carbon sugar alcohol. It serves as a valuable tracer in various biological studies, most notably in the assessment of intestinal permeability.[1] Due to its identical chemical properties to the unlabeled mannitol, this compound is an ideal internal standard for quantitative analysis by mass spectrometry, minimizing variations from sample preparation and instrument response.[2][3] This document provides detailed application notes and protocols for the sample preparation of this compound from urine, plasma, and tissue for subsequent analysis, primarily by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The two primary analytical techniques for the quantification of this compound are HPLC-MS/MS and GC-MS.

-

HPLC-MS/MS: This is the most common method for analyzing this compound in biological fluids. It offers high sensitivity and specificity without the need for derivatization. Separation is typically achieved on a suitable column, such as an amide or amino-based column, followed by detection using a tandem mass spectrometer.

-

GC-MS: This technique requires a derivatization step to make the polar mannitol volatile. Silylation is a common derivatization method. While more complex due to the extra step, GC-MS can offer excellent chromatographic resolution.

Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results in this compound analysis. The following sections detail the protocols for urine, plasma, and tissue samples.

Urine Sample Preparation for HPLC-MS/MS Analysis

This protocol is widely used for intestinal permeability testing.

Materials:

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

96-well plates or microcentrifuge tubes

-

Internal Standard (IS) solution: A stock solution of a stable isotope-labeled mannitol, such as 13C6-D-mannitol or D-mannitol-1-13C,1-1-d2, prepared in a suitable solvent (e.g., water or acetonitrile). The concentration should be optimized based on the expected range of this compound in the samples.

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at approximately 1,500 x g for 10 minutes to pellet any particulate matter.

-

In a clean 96-well plate or microcentrifuge tube, pipette 25 µL of the urine supernatant.

-

Add 250 µL of the internal standard solution to each sample. This results in an 11-fold dilution.

-

Vortex the mixture thoroughly.

-

Centrifuge the plate or tubes at a higher speed (e.g., 4,000 x g) for 5 minutes to pellet any precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Experimental Workflow for Urine Sample Preparation

Caption: Workflow for Urine Sample Preparation for HPLC-MS/MS.

Plasma Sample Preparation for HPLC-MS/MS Analysis

This protocol involves protein precipitation to remove high-abundance proteins that can interfere with the analysis.

Materials:

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Microcentrifuge tubes

-

Internal Standard (IS) solution (as described for urine)

-

Acetonitrile (ACN), LC-MS grade, chilled at -20°C

-

Methanol (MeOH), LC-MS grade, chilled at -20°C

Protocol:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add a predetermined amount of the internal standard solution.

-

Add 200 µL of cold (-20°C) acetonitrile or methanol to precipitate proteins. The ratio of solvent to plasma may need optimization (typically 3:1 or 4:1 v/v).

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Experimental Workflow for Plasma Sample Preparation

Caption: Workflow for Plasma Sample Preparation via Protein Precipitation.

Tissue Sample Preparation for HPLC-MS/MS Analysis

This protocol involves homogenization and extraction of this compound from tissue samples.

Materials:

-

Tissue homogenizer (e.g., bead beater, sonicator)

-

Centrifuge

-

Micropipettes

-

Homogenization tubes with beads (e.g., ceramic, steel)

-

Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), LC-MS grade, chilled at -20°C

-

Methanol (MeOH), LC-MS grade, chilled at -20°C

Protocol:

-

Accurately weigh a small piece of frozen tissue (e.g., 20-50 mg).

-

Place the tissue in a homogenization tube.

-

Add a volume of cold PBS (e.g., 500 µL) and the internal standard solution.

-

Homogenize the tissue until a uniform lysate is obtained. The duration and intensity of homogenization will depend on the tissue type and the homogenizer used.

-

To the homogenate, add a protein precipitation solvent like cold acetonitrile or methanol (typically 3-4 volumes of the homogenate volume).

-

Vortex vigorously.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

Experimental Workflow for Tissue Sample Preparation

Caption: Workflow for Tissue Sample Preparation for HPLC-MS/MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of mannitol in biological fluids using LC-MS/MS. These values can serve as a reference for method development and validation.

| Parameter | Urine | Plasma | Reference |

| Limit of Quantification (LOQ) | 10 µg/mL | 7.5 µg/mL | [3][4] |

| Limit of Detection (LOD) | 2 µg/mL | Not Reported | [3] |

| Linearity Range | 10 - 1000 µg/mL | 7.5 - 1500 µg/mL | [3][4] |

| Within-run Precision (%CV) | 0.7 - 2.9% | Not Reported | [3] |

| Between-run Precision (%CV) | 1.9 - 4.7% | Not Reported | [3] |

| Accuracy | 97.2 - 101.2% | Not Reported | [3] |

Note: These values are for unlabeled mannitol but are expected to be similar for this compound. Method-specific validation is essential.

Method Validation

For reliable quantitative results, the analytical method should be thoroughly validated. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate the analyte from other components in the matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction procedure. This can be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Metabolic Fate of Mannitol

While this compound is primarily used as a non-metabolized tracer for permeability studies, it's useful to understand the general metabolic pathways of mannitol. In mammals, intravenously administered mannitol is only minimally metabolized in the liver to fructose and then to fructose-6-phosphate, which can enter glycolysis.[5] However, the vast majority is rapidly excreted unchanged by the kidneys.[5] In various microorganisms, mannitol plays a more significant role in metabolism, including osmoprotection and redox balance.[6][7]

General Metabolic Pathway of Mannitol

Caption: Simplified overview of the metabolic fate of mannitol in mammals.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the sample preparation and analysis of this compound in various biological matrices. Adherence to these detailed methodologies, coupled with thorough method validation, will ensure the generation of high-quality, reliable data for research, clinical, and drug development applications. The use of stable isotope-labeled internal standards is highly recommended to achieve the best accuracy and precision.

References

- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. b-ac.co.uk [b-ac.co.uk]

- 5. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for 13C Metabolic Flux Analysis (MFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction to 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a substrate labeled with the stable isotope 13C into a biological system and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This methodology provides a detailed snapshot of the metabolic phenotype, offering insights into cellular physiology, disease mechanisms, and the effects of genetic or pharmacological interventions. 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development.[1][2]

The general workflow of a 13C-MFA experiment involves several key stages: experimental design, isotope labeling experiment, measurement of isotopic labeling patterns, flux estimation using specialized software, and statistical analysis.[1]

Core Software for 13C-MFA

A variety of software packages are available to perform the complex calculations required for 13C-MFA. These tools typically facilitate the construction of metabolic models, simulation of isotope labeling, estimation of fluxes by fitting model predictions to experimental data, and statistical evaluation of the results. The choice of software often depends on the complexity of the metabolic model, the type of labeling data (stationary or non-stationary), and the user's familiarity with command-line or graphical user interfaces.

Here, we provide an overview and comparison of some of the most prominent software tools used in the field.

| Software | Key Features | Modeling Approach | Data Input | Availability |

| 13CFLUX2 | High-performance, flexible workflows, supports large-scale models.[3][4][5] | Cumomer, Elementary Metabolite Unit (EMU) | MS, MS/MS, NMR | Free for academic use, commercial license available.[3] |

| METRAN | Based on the EMU framework, strong in tracer experiment design and statistical analysis.[6] | Elementary Metabolite Unit (EMU) | MS | Proprietary (MIT) |

| INCA | Supports both stationary and isotopically non-stationary MFA, graphical user interface.[7][8][9] | Elementary Metabolite Unit (EMU) | MS, NMR | Free for academic use. |

| OpenMebius | Open-source, particularly suited for isotopically non-stationary 13C-MFA.[10][11][12] | Elementary Metabolite Unit (EMU) | MS | Open-source (MATLAB-based) |

| FiatFlux | User-friendly, good for beginners, focuses on flux ratio analysis.[13][14][15][16][17] | Flux ratio analysis and 13C-constrained flux balancing | GC-MS | Open-source (MATLAB-based) |

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for 13C-MFA. Below are generalized protocols for key stages of the experiment, adaptable for specific cell types and research questions.

Protocol 1: Cell Culture and Isotope Labeling

This protocol provides a general guideline for labeling experiments in both microbial and mammalian cells.

For E. coli (Microbial System):

-

Pre-culture: Inoculate a single colony of E. coli into a liquid medium (e.g., M9 minimal medium) with a standard carbon source (e.g., glucose) and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate the main culture with the pre-culture to a starting OD600 of ~0.05 in a minimal medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose or a specific mixture of labeled and unlabeled glucose).

-

Growth and Monitoring: Grow the cells at 37°C with shaking, monitoring the cell density (OD600) periodically.

-

Harvesting: Harvest the cells during the mid-exponential growth phase to ensure a pseudo-steady metabolic state.

For Adherent Mammalian Cells:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in ~80% confluency at the time of harvesting.

-

Medium Exchange: Before labeling, replace the growth medium with a fresh medium containing dialyzed fetal bovine serum (to minimize unlabeled metabolites) for a few hours.

-

Labeling: Replace the medium with a custom medium containing the desired 13C-labeled substrate (e.g., [U-13C6]glucose, [U-13C5]glutamine).

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically but is often in the range of 18-24 hours.[18]

-

Harvesting: Proceed immediately to the quenching and metabolite extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

-

Quenching Solution: Prepare a cold quenching solution, typically a methanol/water mixture (e.g., 60% methanol) at -20°C or colder.

-

Quenching:

-

For Suspension Cultures (E. coli): Rapidly transfer a known volume of cell culture into the cold quenching solution.

-

For Adherent Cells: Aspirate the labeling medium and immediately add the cold quenching solution to the plate.

-

-

Cell Lysis and Extraction:

-

Scrape the adherent cells in the quenching solution.

-

Transfer the cell suspension to a tube.

-

Perform freeze-thaw cycles or sonication to ensure complete cell lysis.

-

Add a non-polar solvent (e.g., chloroform) to achieve a biphasic separation of polar and non-polar metabolites.

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Sample Collection: Collect the polar (aqueous) and non-polar (organic) layers into separate tubes for analysis. The polar layer contains central carbon metabolites, while the non-polar layer contains lipids.

Protocol 3: Sample Preparation for GC-MS Analysis (Proteinogenic Amino Acids)

Analysis of the labeling patterns in proteinogenic amino acids is a common and robust method in 13C-MFA.

-

Cell Pellet Collection: Centrifuge the cell culture to obtain a cell pellet.

-

Protein Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze the proteins at 105°C for 12-24 hours.

-

Drying: Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Resuspend the dried hydrolysate in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate at a high temperature (e.g., 85°C) to create volatile derivatives of the amino acids.

-

GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Protocol 4: Sample Preparation for NMR Analysis

NMR spectroscopy provides positional information about isotope labeling.

-

Metabolite Extraction: Follow the quenching and extraction protocol (Protocol 2) to obtain the polar metabolite extract.

-

Drying and Resuspension: Dry the polar extract and resuspend it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.

-

NMR Analysis: Transfer the sample to an NMR tube and acquire 1D and/or 2D NMR spectra (e.g., 1H-13C HSQC).

Data Presentation: Quantitative Flux Maps

The primary output of 13C-MFA is a quantitative flux map, which illustrates the rates of all reactions in the metabolic model. These fluxes are typically normalized to the substrate uptake rate. Below are examples of flux data obtained for E. coli and mammalian cancer cells using various software.

Table 1: Central Carbon Metabolism Fluxes in E. coli

(Fluxes are normalized to a glucose uptake rate of 100)

| Reaction | Wild-Type (Aerobic)[19] | Mutant A (Aerobic) | Wild-Type (Anaerobic) |

| Glycolysis | |||

| Glucose-6-phosphate isomerase (PGI) | 70.3 | 50.1 | 85.2 |

| Phosphofructokinase (PFK) | 70.3 | 50.1 | 85.2 |

| Pyruvate Kinase (PYK) | 120.1 | 110.5 | 150.3 |

| Pentose Phosphate Pathway (PPP) | |||

| G6P dehydrogenase (G6PDH) | 29.7 | 49.9 | 14.8 |

| Transketolase (TKT1) | 15.2 | 25.4 | 7.5 |

| TCA Cycle | |||

| Citrate Synthase (CS) | 55.6 | 45.2 | 10.1 |

| Isocitrate Dehydrogenase (ICDH) | 55.6 | 45.2 | 8.9 |

| Succinate Dehydrogenase (SUCDH) | 40.1 | 35.8 | 5.2 |

| Anaplerotic Reactions | |||

| PEP Carboxylase (PPC) | 15.0 | 20.5 | 5.0 |

| Malic Enzyme (ME) | 5.0 | 8.2 | 2.1 |

Table 2: Key Metabolic Fluxes in Mammalian Cancer Cells

(Fluxes are normalized to a glucose uptake rate of 100)

| Reaction | Cell Line A (Normoxia)[20] | Cell Line A (Hypoxia) | Cell Line B (Normoxia) |

| Glycolysis | |||

| Hexokinase (HK) | 100 | 100 | 100 |

| Pyruvate Kinase (PYK) | 180 | 195 | 170 |

| Lactate Dehydrogenase (LDH) | 85 | 150 | 75 |

| Pentose Phosphate Pathway (PPP) | |||

| G6P dehydrogenase (G6PDH) | 10 | 15 | 12 |

| TCA Cycle | |||

| Pyruvate Dehydrogenase (PDH) | 15 | 5 | 20 |

| Citrate Synthase (CS) | 40 | 30 | 45 |

| Isocitrate Dehydrogenase (ICDH, oxidative) | 35 | 25 | 40 |

| Isocitrate Dehydrogenase (ICDH, reductive) | 5 | 10 | 8 |

| Glutaminolysis | |||

| Glutaminase (GLS) | 50 | 60 | 55 |

| Glutamate Dehydrogenase (GLUD) | 20 | 25 | 22 |

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13CFLUX2: | www.13cflux.net [13cflux.net]

- 4. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]

- 6. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 7. mfa.vueinnovations.com [mfa.vueinnovations.com]

- 8. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FiatFlux – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Trainings and Courses | www.13cflux.net [13cflux.net]

- 17. academic.oup.com [academic.oup.com]

- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 13C Metabolic Flux Analysis

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Problem: Poor Fit Between Simulated and Measured Labeling Data

A common issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.[1][2]

Possible Causes and Solutions:

-

Incomplete or Incorrect Metabolic Model: The metabolic network model is a cornerstone of 13C-MFA.[1] Errors in the model, such as missing reactions or incorrect atom transitions, can lead to a poor fit.[3]

-

Troubleshooting Steps:

-

Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.

-

Check Atom Transitions: Ensure the atom mapping for each reaction is correct.

-

Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[3]

-

Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[4]

-

-

-

Failure to Reach Isotopic Steady State: A fundamental assumption for standard 13C-MFA is that the system is at an isotopic steady state.[3] If labeling is still changing over time, the model will not fit the data.

-

Troubleshooting Steps:

-

Verify Steady State: Measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, isotopic steady state is confirmed.[3]

-

Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.

-

Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.

-

-

-